4-Amino-2,6-difluorobenzoic acid
Overview
Description
4-Amino-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 154314-62-2 and a molecular weight of 173.12 . It is a yellow to brown solid and its molecular formula is C7H5F2NO2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-difluorobenzoic acid consists of a benzene ring substituted with two fluorine atoms, one amino group, and one carboxylic acid group . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
4-Amino-2,6-difluorobenzoic acid is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .Scientific Research Applications
Intermediate in Organic Synthesis
2,6-Difluorobenzoic acid is often used as an intermediate in the synthesis of various organic compounds . This could potentially apply to 4-Amino-2,6-difluorobenzoic acid as well, given the structural similarities.
Enzyme Kinetics Studies
It has been suggested that 2,6-Difluorobenzoic acid can aid in enzyme kinetics studies . The presence of the amino group in 4-Amino-2,6-difluorobenzoic acid could potentially offer additional interactions with enzymes, making it useful in these types of studies.
Synthesis of Peptides and Proteins
2,6-Difluorobenzoic acid has been used in the synthesis of peptides and proteins . The amino group in 4-Amino-2,6-difluorobenzoic acid could potentially be used to form peptide bonds, suggesting a possible role in peptide and protein synthesis.
Synthesis of 2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide
2,6-Difluorobenzoic acid has been used in the synthesis of this specific compound . The 4-Amino-2,6-difluorobenzoic acid could potentially be used in a similar manner to synthesize analogous compounds.
Synthesis of Methyl 2,6-Difluorobenzoate
2,6-Difluorobenzoic acid has been used in the synthesis of methyl 2,6-difluorobenzoate . The 4-Amino-2,6-difluorobenzoic acid could potentially be used in a similar manner to synthesize analogous compounds.
Mechanism of Action
Target of Action
It is known to be used in the preparation of amides , suggesting that it may interact with proteins or enzymes that facilitate amide bond formation.
Mode of Action
4-Amino-2,6-difluorobenzoic acid reacts with ammonia to form an amide and hydrogen fluoride This suggests that it may act as a substrate in biochemical reactions, particularly those involving the formation of amide bonds
Biochemical Pathways
Given its role in the formation of amides , it may be involved in protein synthesis or other processes where amide bonds are formed
Result of Action
As it is used in the preparation of amides , it may contribute to the formation of proteins or other biomolecules in the cell
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-2,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUIHNYUYKPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301119 | |
Record name | 4-Amino-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-difluorobenzoic acid | |
CAS RN |
154314-62-2 | |
Record name | 4-Amino-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154314-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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